

acoziborole human African trypanosomiasis treatment regimen

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Compound Focus: Acoziborole

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Experimental Data and Protocols

The following tables summarize key quantitative data from pivotal studies.

Table 1: Phase I Clinical Trial (First-in-Human) Key Pharmacokinetic Data [1] [2]

Parameter	Findings
Study Participants	128 healthy adult males of sub-Saharan African origin
Dose Range	20 mg to 1200 mg
T _{max}	24 to 72 hours
Half-life (t _{1/2})	>400 hours (approximately 17 days)
Plasma Detection	Up to 14 weeks post-dosing
Key Conclusion	Well tolerated at all doses; no dose-related adverse events. 960 mg established as the optimal single dose.

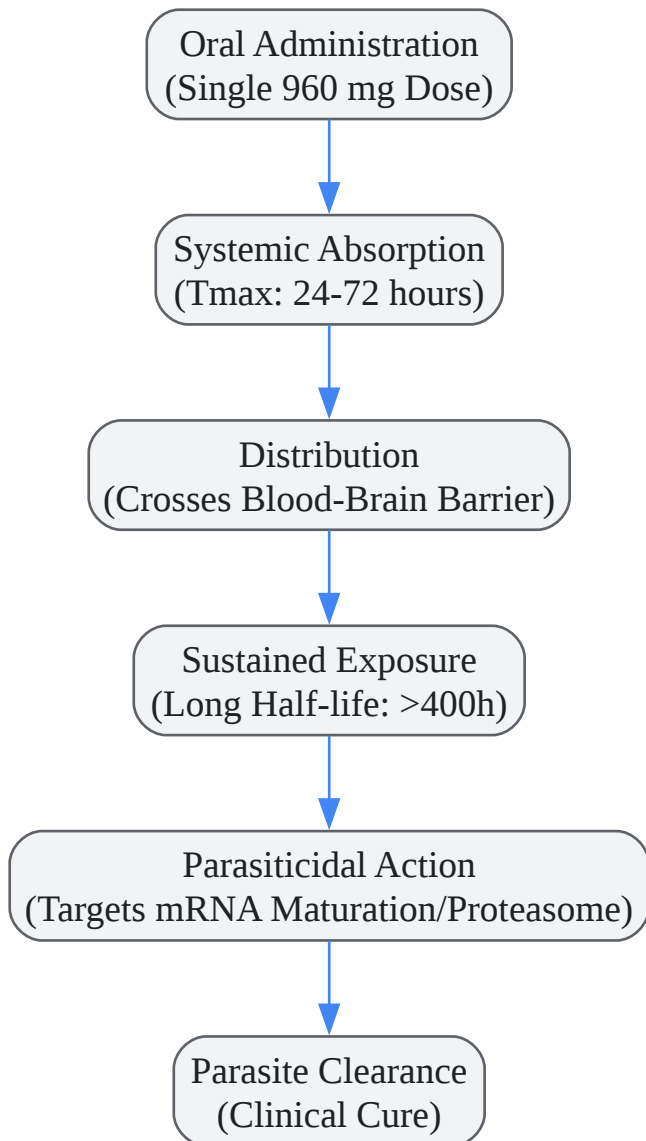
Table 2: Phase II/III Clinical Trial Efficacy and Safety Data [3] [4]

Parameter	Findings
Trial Design	Multicentre, open-label, single-arm
Patients	208 eligible patients with g-HAT (including late stage 2)
Efficacy (Cure Rate)	95% at 18 months post-treatment [3]
Safety Profile	Favourable, with no major safety concerns identified

Proposed Mechanism of Action

Acoziborole is a benzoxaborole, a class of compounds known for their ability to bind diol motifs [5]. Its specific antiprotozoal action is attributed to targeting mRNA maturation factors in the *Trypanosoma brucei* parasite, although some sources also suggest inhibition of the parasite's proteasome [5] [6]. This mechanism disrupts essential biological processes, leading to the death of the parasite. Its excellent physicochemical properties and long half-life contribute to its efficacy, including the ability to cross the blood-brain barrier to treat the late, neurological stage of the disease [1] [4].

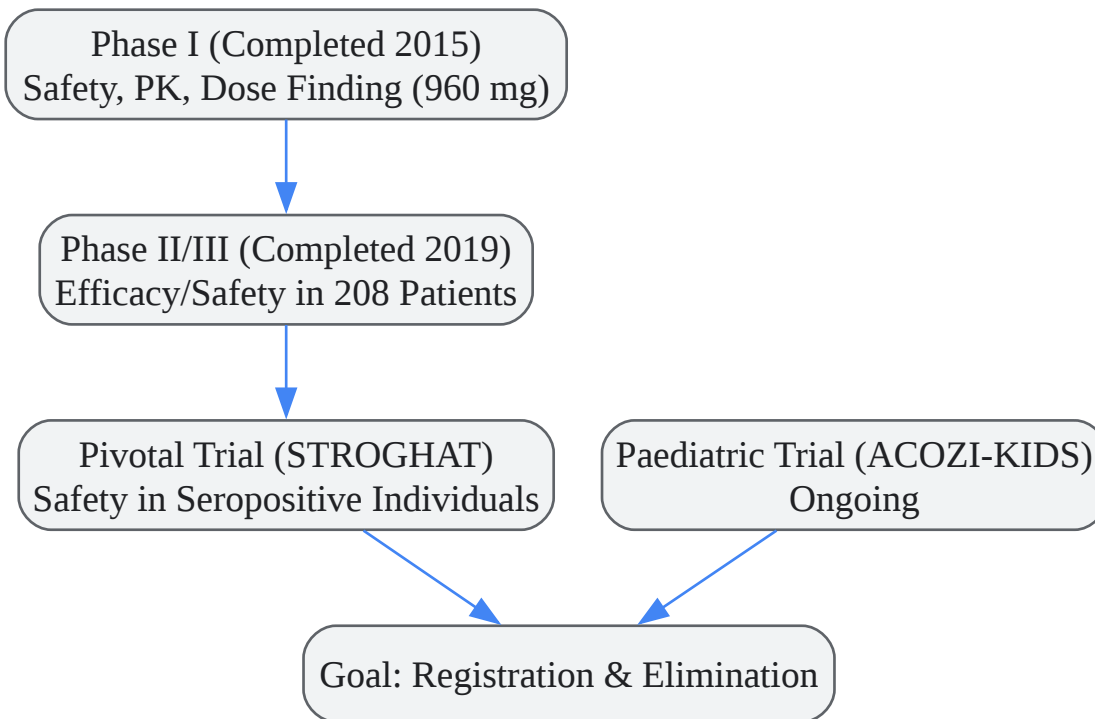
The following diagram illustrates the drug's journey from administration to its proposed parasiticidal action.



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Clinical Development and Future Directions

The clinical development pathway for **acoziborole** is designed to support its use in elimination campaigns.



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- **STROGHAT Study:** This ongoing intervention study is critical for the "screen-and-treat" strategy. It evaluates the safety and effectiveness of treating all seropositive individuals with a single dose of **acoziBOROLE**, even without parasitological confirmation, to interrupt disease transmission [7] [4].
- **ACOZI-KIDS Study:** This ongoing paediatric trial aims to develop and register a single-dose oral treatment for children with g-HAT [3] [4].

Application Notes for Researchers

For implementation in field research and potential future use, consider these practical points:

- **Screen-and-Treat Strategy:** **AcoziBOROLE** enables a revolutionary public health approach. In the STROGHAT trial, individuals with a positive rapid diagnostic test (RDT) or CATT test receive immediate treatment without complex confirmatory tests or staging, simplifying logistics and potentially reducing the human reservoir [7] [4].
- **Community Engagement:** Historical fears of toxic treatments and invasive procedures like lumbar puncture have been a barrier to screening participation [7]. Effective communication about **acoziBOROLE**'s favorable safety profile and simple oral administration is essential for the success of screen-and-treat campaigns [7].
- **Pharmacokinetic Monitoring:** The extremely long half-life of **acoziBOROLE** is a key advantage, providing prolonged drug exposure from a single dose. Researchers should design follow-up

schedules accordingly, as the drug remains quantifiable in plasma for several months [1] [4].

Conclusion

Acoziborole represents a groundbreaking advancement in the treatment of g-HAT. Its single oral dose regimen, high efficacy, and favorable safety profile position it as a potential cornerstone for achieving the interruption of g-HAT transmission.

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